6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol
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Overview
Description
6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol is a complex organic compound that features a thiophene ring, a tetrahydronaphthalene moiety, and an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with tetrahydronaphthalene intermediates under controlled conditions. The reaction may involve the use of catalysts such as palladium or platinum to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine share the thiophene ring structure and exhibit similar pharmacological properties.
Tetrahydronaphthalene derivatives: Compounds with similar tetrahydronaphthalene moieties may also exhibit comparable biological activities.
Uniqueness
What sets 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H23NOS |
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Molecular Weight |
301.4 g/mol |
IUPAC Name |
6-[ethyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C18H23NOS/c1-2-19(11-10-16-6-4-12-21-16)15-8-9-17-14(13-15)5-3-7-18(17)20/h3-7,12,15,20H,2,8-11,13H2,1H3 |
InChI Key |
MGQHYAUEAZJTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |
Origin of Product |
United States |
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